molecular formula C8H8NO3- B051424 4-Propionyl-1H-pyrrole-2-carboxylic acid CAS No. 111468-94-1

4-Propionyl-1H-pyrrole-2-carboxylic acid

Cat. No. B051424
CAS RN: 111468-94-1
M. Wt: 166.15 g/mol
InChI Key: ZCFLLRUDRAKKFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Propionyl-1H-pyrrole-2-carboxylic acid is a chemical compound with the molecular formula C8H9NO3 . It has a molecular weight of 167.16 .


Molecular Structure Analysis

The InChI code for 4-Propionyl-1H-pyrrole-2-carboxylic acid is 1S/C8H9NO3/c1-2-7(10)5-3-6(8(11)12)9-4-5/h3-4,9H,2H2,1H3,(H,11,12) . This indicates the connectivity of atoms in the molecule but does not provide information about its three-dimensional structure.


Physical And Chemical Properties Analysis

4-Propionyl-1H-pyrrole-2-carboxylic acid is an off-white solid . and should be stored at room temperature . The melting point is 216-220°C .

Scientific Research Applications

Advanced Chemical Intermediates

4-Propionyl-1H-pyrrole-2-carboxylic acid is used as an advanced chemical intermediate . Chemical intermediates are compounds that are used in the production of other chemicals. They play a crucial role in the chemical industry, serving as building blocks for a wide range of products.

Synthesis of Cholecystokinin Antagonists

Cholecystokinin is a hormone that aids in the digestion of fat and protein. Antagonists of this hormone can be used in the treatment of certain medical conditions such as pancreatitis and anxiety disorders. 4-Propionyl-1H-pyrrole-2-carboxylic acid has been employed in the synthesis of these antagonists .

Synthesis of Benzopyran Antihypertensives

Benzopyran is a type of organic compound that has been used in the development of antihypertensive drugs, which are used to treat high blood pressure. 4-Propionyl-1H-pyrrole-2-carboxylic acid can be used in the synthesis of these drugs .

Synthesis of Azepinediones

Azepinediones are a class of organic compounds that have various applications in medicinal chemistry. 4-Propionyl-1H-pyrrole-2-carboxylic acid can be used in the synthesis of these compounds .

Bio-renewable Feedstock Conversion

A study has shown that 4-Propionyl-1H-pyrrole-2-carboxylic acid can be synthesized from bio-renewable feedstocks, specifically cellulose and chitin . This represents a sustainable method of producing this compound, reducing reliance on non-renewable resources.

Establishment of PCA-based Chemical Space

The use of substrates obtained from two different bio-feedstock bases, namely cellulose and chitin, allowed for the establishment of a PCA-based chemical space . This could potentially open up new avenues for the development of novel compounds and materials.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H320, and H335 , which indicate harmfulness if swallowed, skin irritation, eye irritation, and respiratory irritation, respectively .

properties

IUPAC Name

4-propanoyl-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-2-7(10)5-3-6(8(11)12)9-4-5/h3-4,9H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFLLRUDRAKKFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CNC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Propionyl-1H-pyrrole-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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